molecular formula C18H20N2O2 B2982736 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole CAS No. 838873-49-7

2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B2982736
CAS No.: 838873-49-7
M. Wt: 296.37
InChI Key: DZJCBLFMCQMWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the benzodiazole core, which imparts unique chemical and physical properties.

Scientific Research Applications

  • Agricultural Applications : Benzimidazole derivatives, such as Carbendazim, are used in agriculture for the prevention and control of fungal diseases. Research has focused on developing carrier systems like solid lipid nanoparticles and polymeric nanocapsules to enhance the effectiveness of these fungicides. These systems can modify the release profiles of the compounds, leading to reduced environmental toxicity and better targeted action against plant fungal diseases (Campos et al., 2015).

  • Medicinal Chemistry : Benzimidazole derivatives have shown promise in various medical applications. For instance, acidic derivatives of benzimidazoles exhibit potential antiallergic properties (Wade et al., 1983). Additionally, benzimidazoles and their derivatives have been investigated for their antitumor properties, as seen in studies focusing on DNA minor groove-binding agents showing antitumor activity (Mann et al., 2001) and the synthesis of novel 2-phenylbenzimidazoles with potential antitumor effects (Kadri et al., 2008).

  • Materials Science : In the realm of materials science, benzimidazole compounds have been explored for their applications in high-temperature proton-conducting polymer electrolytes for fuel cells. Studies have examined additives like imidazole and 1-methyl imidazole in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their influence on the conductivity of these membranes (Schechter & Savinell, 2002).

  • Corrosion Inhibition : Benzimidazole and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) has been conducted on benzimidazole derivatives, indicating their effectiveness in inhibiting corrosion in certain environments (Obot & Obi-Egbedi, 2010).

  • Photochemistry : The photochemistry of pesticides like methyl 2-benzimidazolecarbamate has been explored. Studies in this domain focus on understanding the photolysis of these compounds and their degradation products (Abdou et al., 1985).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context or experimental data. Benzimidazoles are known to have a wide range of biological activities, including antifungal, antiviral, and anticancer activities . The specific activities of this compound would depend on its exact structure and the context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodia

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-20-15-8-6-5-7-14(15)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCBLFMCQMWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.